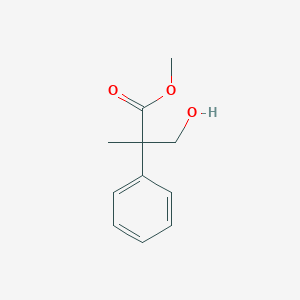
Methyl 3-hydroxy-2-methyl-2-phenylpropanoate
Übersicht
Beschreibung
Methyl 3-hydroxy-2-methyl-2-phenylpropanoate is a useful research compound. Its molecular formula is C11H14O3 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Methyl 3-hydroxy-2-methyl-2-phenylpropanoate, a compound of interest in medicinal chemistry, has been studied for its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article synthesizes findings from various research studies, highlighting the compound's mechanisms of action, efficacy, and potential applications.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
Key properties include:
- Molecular Weight: 180.20 g/mol
- Density: Approximately 1.0 g/cm³
- Boiling Point: 238.5 °C at 760 mmHg
Research indicates that this compound may exert its biological effects through various mechanisms:
- Histone Deacetylase Inhibition (HDACi): Studies have shown that derivatives of this compound exhibit significant inhibitory activity against histone deacetylases (HDACs), which are crucial in regulating gene expression related to cell proliferation and apoptosis. For instance, compounds derived from its structure demonstrated IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL against cancer cell lines such as HCT-116, indicating potent anti-proliferative properties .
- Selective Cytotoxicity: The compound has been noted for its selectivity towards cancerous cells over normal cells, as evidenced by its differential effects on HEK-293 cells compared to HCT-116 cells . This selectivity is crucial for minimizing side effects in potential therapeutic applications.
- Apoptotic Activity: The compound induces apoptosis in cancer cells, as indicated by nuclear disintegration observed through DAPI staining techniques . The apoptotic pathway appears to be mediated through interactions with heat shock proteins (HSP90) and TRAP1 signaling pathways.
In Vitro Studies
A series of studies have explored the biological activity of this compound and its derivatives:
| Compound | IC50 (mg/mL) | Cell Line | Notes |
|---|---|---|---|
| 7a | 0.12 | HCT-116 | Highest inhibitory activity observed |
| 7g | 0.12 | HCT-116 | Similar activity as compound 7a |
| 7d | 0.81 | HCT-116 | Lowest activity among tested compounds |
These findings illustrate the compound's potential as a lead structure for developing new anticancer agents.
Molecular Docking Studies
Molecular docking studies have provided insights into how this compound interacts with target proteins involved in cancer progression. The binding affinity to HDACs and other relevant targets suggests a promising avenue for drug development .
Applications in Medicine
Given its biological activity, this compound holds potential applications in:
- Cancer Therapy: As an HDAC inhibitor, it may serve as a basis for developing novel anticancer therapies that target specific pathways involved in tumor growth.
- Pharmaceutical Development: Its selective action on cancerous cells could lead to formulations that minimize adverse effects associated with traditional chemotherapy.
Eigenschaften
IUPAC Name |
methyl 3-hydroxy-2-methyl-2-phenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-11(8-12,10(13)14-2)9-6-4-3-5-7-9/h3-7,12H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQYUNXUOZKVKPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)(C1=CC=CC=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















